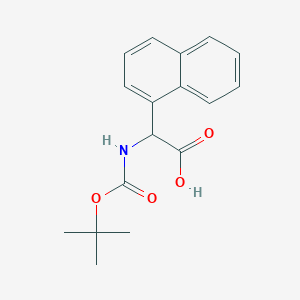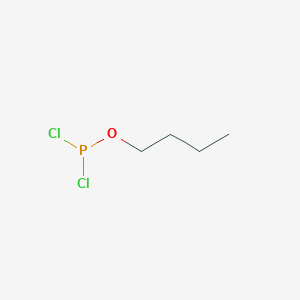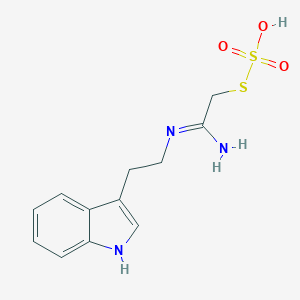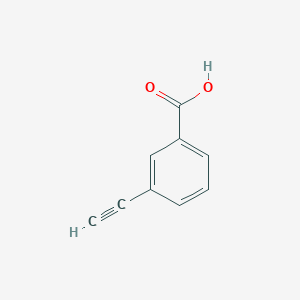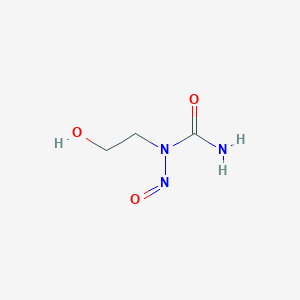
1-(2-Hydroxyethyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-1-nitrosourea (HEENU) is a chemical compound that is widely used in scientific research for its ability to cause DNA damage. It belongs to the family of nitrosoureas, which are known for their potent anti-tumor activity. HEENU has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in cancer therapy.
Mécanisme D'action
1-(2-Hydroxyethyl)-1-nitrosourea causes DNA damage by alkylating the DNA molecule, which leads to the formation of adducts between the DNA and 1-(2-Hydroxyethyl)-1-nitrosourea. These adducts can cause mutations in the DNA sequence, which can lead to the development of cancer. 1-(2-Hydroxyethyl)-1-nitrosourea has been shown to be particularly effective in causing DNA damage in rapidly dividing cells, such as cancer cells.
Effets Biochimiques Et Physiologiques
1-(2-Hydroxyethyl)-1-nitrosourea has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit DNA synthesis, induce apoptosis, and cause cell cycle arrest. 1-(2-Hydroxyethyl)-1-nitrosourea has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Hydroxyethyl)-1-nitrosourea is a valuable tool for studying the mechanisms of cancer development and the effects of DNA damage on cell cycle progression. It is relatively easy to synthesize and can be used in a range of experimental settings. However, 1-(2-Hydroxyethyl)-1-nitrosourea is also highly toxic and must be handled with care. It can also be difficult to interpret the results of experiments using 1-(2-Hydroxyethyl)-1-nitrosourea, as the compound can cause a range of effects on cells and tissues.
Orientations Futures
There are many potential future directions for research on 1-(2-Hydroxyethyl)-1-nitrosourea. One area of interest is the development of new cancer therapies based on the ability of 1-(2-Hydroxyethyl)-1-nitrosourea to cause DNA damage. Another area of interest is the study of the repair mechanisms of DNA damage caused by 1-(2-Hydroxyethyl)-1-nitrosourea and other alkylating agents. Finally, there is a need for further research into the potential side effects of 1-(2-Hydroxyethyl)-1-nitrosourea and other nitrosoureas, particularly in the context of cancer therapy.
Méthodes De Synthèse
1-(2-Hydroxyethyl)-1-nitrosourea can be synthesized by the reaction of 2-chloroethanol with sodium nitrite in the presence of hydrochloric acid. The resulting product is then treated with urea to yield 1-(2-Hydroxyethyl)-1-nitrosourea. The synthesis of 1-(2-Hydroxyethyl)-1-nitrosourea is relatively simple and can be carried out in the laboratory using standard procedures.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-1-nitrosourea has been extensively used in scientific research for its ability to cause DNA damage. It has been shown to be a potent mutagen and carcinogen, making it a valuable tool for studying the mechanisms of cancer development. 1-(2-Hydroxyethyl)-1-nitrosourea has also been used to study the repair mechanisms of DNA damage and the effects of DNA damage on cell cycle progression.
Propriétés
Numéro CAS |
13743-07-2 |
|---|---|
Nom du produit |
1-(2-Hydroxyethyl)-1-nitrosourea |
Formule moléculaire |
C3H7N3O3 |
Poids moléculaire |
133.11 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C3H7N3O3/c4-3(8)6(5-9)1-2-7/h7H,1-2H2,(H2,4,8) |
Clé InChI |
IVEXWRHLJIZLHF-UHFFFAOYSA-N |
SMILES |
C(CO)N(C(=O)N)N=O |
SMILES canonique |
C(CO)N(C(=O)N)N=O |
Autres numéros CAS |
13743-07-2 |
Synonymes |
1-(2-hydroxyethyl)-1-nitrosourea 1-nitroso-1-(2-hydroxyethyl)urea HENU N-nitroso-N-(2-hydroxyethyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate](/img/structure/B80133.png)
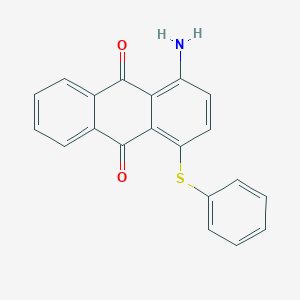
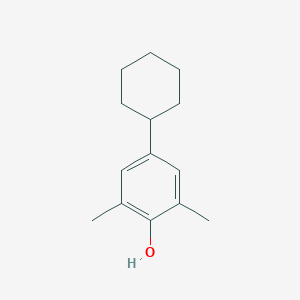
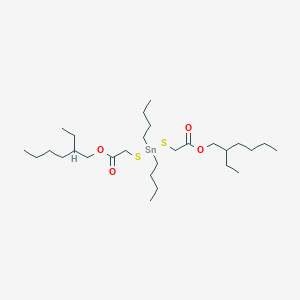
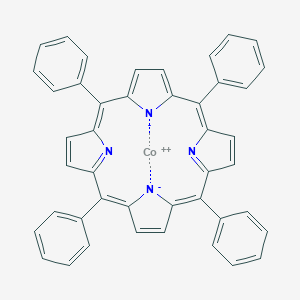
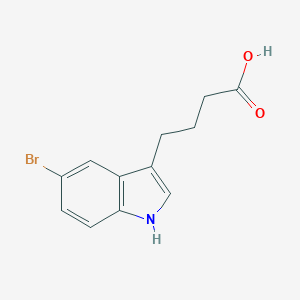
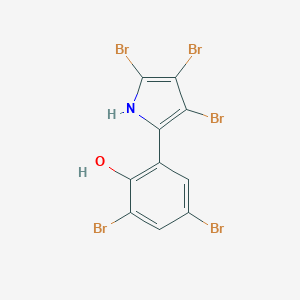
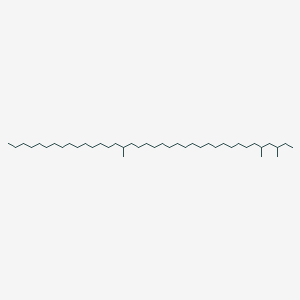
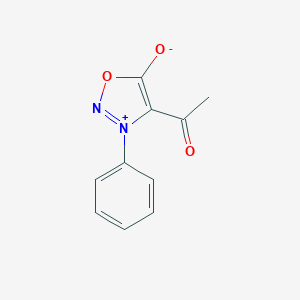
![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)
